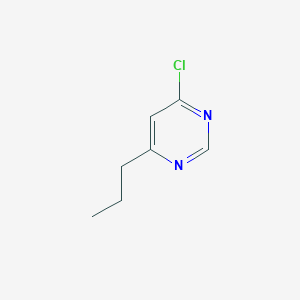

4-Chloro-6-propylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPZIGLZSPQJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6-propylpyrimidine (CAS 141602-33-7)

[1][2][3][4]

Executive Summary

4-Chloro-6-propylpyrimidine (CAS 141602-33-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolopyrimidine-based pharmaceuticals (specifically PDE5 inhibitors) and anilinopyrimidine fungicides .[1] Distinguished by the presence of a reactive chlorine atom at the C4 position and a lipophilic propyl chain at C6, this compound serves as a versatile electrophile in Nucleophilic Aromatic Substitution (

This guide provides a comprehensive technical overview, including validated physicochemical properties, industrial synthesis protocols, and critical handling requirements for drug development and agrochemical applications.

Physicochemical Profile

The introduction of the propyl group at the C6 position disrupts the crystal lattice relative to its methyl analogs, rendering this compound a liquid at room temperature. This physical state has significant implications for handling and process design, necessitating liquid transfer protocols rather than solids handling.

Table 1: Core Chemical Properties

| Property | Value | Notes |

| CAS Number | 141602-33-7 | Verified Registry Number |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 156.61 g/mol | |

| Physical State | Colorless to light yellow liquid | [1] |

| Boiling Point | ~85–90 °C at 10 mmHg | Predicted based on homologs |

| Density | 1.12 ± 0.05 g/cm³ | Estimated |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Hydrolyzes in water |

| Stability | Moisture Sensitive | Decomposes to HCl and 6-propylpyrimidin-4-ol |

Synthetic Pathways & Manufacturing

The industrial synthesis of this compound typically follows a convergent route starting from acyclic precursors. The most robust method involves the condensation of a

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclization strategy. The C4-chlorine is installed in the final step to avoid handling unstable chlorinated acyclic intermediates.

Detailed Synthesis Protocol

Step 1: Cyclization to 6-Propylpyrimidin-4(3H)-one

-

Reagents: Ethyl butyrylacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium ethoxide (EtONa) (2.5 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in ethanol under

atmosphere. -

Add formamidine acetate and stir for 30 minutes.

-

Add ethyl butyrylacetate dropwise at 0–5 °C.

-

Reflux for 6–8 hours.

-

Concentrate in vacuo, dissolve residue in water, and acidify with acetic acid to precipitate the intermediate 6-propylpyrimidin-4(3H)-one .

-

Yield: ~75–85%.

-

Step 2: Chlorination (Deoxychlorination)

-

Reagents: 6-Propylpyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

) (3.0 eq). -

Catalyst: N,N-Dimethylaniline (catalytic amount) or DMF.

-

Procedure:

-

Charge the hydroxypyrimidine precursor into a glass-lined reactor.

-

Add

slowly (exothermic). -

Heat to reflux (105 °C) for 3–5 hours until gas evolution (HCl) ceases.

-

Quench: Cool to room temperature and pour onto crushed ice/water mixture (maintain T < 20 °C to prevent hydrolysis).

-

Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with saturated

. -

Purification: Vacuum distillation.[2]

-

Yield: ~80–90%.

-

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway via cyclization and deoxychlorination.

Reactivity & Applications

The C4-chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (

Key Transformations ( )

The reactivity profile is dominated by the displacement of chloride by nitrogen or oxygen nucleophiles.

-

Amination: Reaction with primary/secondary amines yields 4-amino-6-propylpyrimidines . This is the primary route for generating fungicide actives (e.g., Cyprodinil analogs).

-

Hydrazinolysis: Reaction with hydrazine hydrate yields 4-hydrazino-6-propylpyrimidine , a critical scaffold for fusing a pyrazole ring to form pyrazolo[4,3-d]pyrimidines .

Pharmaceutical Application: PDE5 Inhibitors

This compound is a strategic intermediate for the synthesis of Sildenafil analogs (e.g., Propylsildenafil, Aildenafil). In these molecules, the pyrimidine ring forms the core of the bicyclic system that mimics the guanine base of cGMP.

Mechanism of Incorporation:

-

Hydrazine Reaction: this compound + Hydrazine

Hydrazino-intermediate. -

Cyclization: The hydrazino group reacts with a carboxylic acid derivative to close the pyrazole ring.

-

Result: A 7-propyl-pyrazolo[4,3-d]pyrimidine core, which is subsequently sulfonated to produce the active PDE5 inhibitor [2].

Reactivity Logic Diagram

Figure 2: Divergent synthesis map showing key downstream applications.

Handling & Safety (E-E-A-T)

As a chloropyrimidine, this compound is corrosive and a lachrymator . It hydrolyzes to release HCl upon contact with moisture.

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]

-

Serious Eye Damage: Category 1.

-

Acute Toxicity (Oral/Inhalation): Category 4.[3]

Storage & Stability Protocols

-

Moisture Control: Must be stored under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C) to prevent slow hydrolysis or polymerization.

-

Container: Teflon or glass containers. Do not use metal containers prone to acid corrosion (in case of hydrolysis).

Emergency Procedures

-

Spill: Neutralize with sodium bicarbonate before cleanup. Do not use water directly on the concentrated spill (exothermic HCl release).

-

Eye Contact: Rinse immediately with saline for 15 minutes. Seek immediate ophthalmological attention.

References

4-Chloro-6-propylpyrimidine: A Versatile Scaffold for Medicinal Chemistry

Topic: 4-Chloro-6-propylpyrimidine: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 141602-33-7) is a functionalized heterocyclic building block critical to the synthesis of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine core substituted with a lipophilic propyl chain at the C6 position and a reactive chlorine atom at the C4 position, this compound serves as a pivotal electrophile in Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[2]

Identification Data

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 141602-33-7 |

| Molecular Formula | |

| Molecular Weight | 156.61 g/mol |

| SMILES | CCCC1=CC(Cl)=NC=N1 |

| InChI Key | PGPZIGLZSPQJBD-UHFFFAOYSA-N |

| Physical State | Liquid (at room temperature) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[2] |

Structural Logic

The molecule's utility is dictated by the electronic interplay between its substituents:

-

Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient, lowering the LUMO energy and facilitating nucleophilic attack.

-

C4-Chloro Substituent: Positioned para to N1 and ortho to N3, the C4 carbon is highly electrophilic. The chlorine atom acts as an excellent leaving group, enabling regiospecific substitution.

-

C6-Propyl Group: This alkyl chain provides steric bulk and increases

(lipophilicity), which can enhance membrane permeability of derived drug candidates without significantly altering the electronic character of the ring compared to a methyl group.

Synthesis Protocol

The industrial and laboratory-scale synthesis of this compound typically proceeds via the chlorination of its tautomeric precursor, 6-propylpyrimidin-4-ol.

Retrosynthetic Analysis

-

Precursor: 6-Propylpyrimidin-4-ol (Tautomer: 6-propyl-4(3H)-pyrimidinone)

-

Starting Materials: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) + Formamidine Acetate.

Step-by-Step Methodology

Step 1: Cyclocondensation to 6-Propylpyrimidin-4-ol

-

Reagents: Ethyl 3-oxohexanoate (1.0 eq), Formamidine Acetate (1.2 eq), Sodium Ethoxide (NaOEt, 2.5 eq).

-

Solvent: Ethanol (Anhydrous).

-

Protocol:

-

Dissolve NaOEt in anhydrous ethanol under

atmosphere. -

Add Formamidine Acetate and stir for 15 minutes to liberate the free base.

-

Dropwise add Ethyl 3-oxohexanoate while maintaining temperature at 0-5°C.

-

Reflux the mixture for 6–12 hours.

-

Concentrate the solvent and neutralize with dilute HCl to precipitate 6-Propylpyrimidin-4-ol.

-

Yield: Typically 75–85%.

-

Step 2: Chlorination via Deoxychlorination

-

Reagents: 6-Propylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (

, excess/solvent), -

Protocol:

-

Place 6-Propylpyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and caustic scrubber (to trap HCl gas).

-

Add

(5–10 eq) carefully. -

Add catalytic

-Dimethylaniline to accelerate the reaction. -

Heat to reflux (approx. 105°C) for 2–4 hours until TLC indicates consumption of the starting material.

-

Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring to hydrolyze excess

. Maintain temperature <20°C. -

Extract with Dichloromethane (DCM), wash with

, dry over -

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

-

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway from beta-keto ester condensation to final chlorination.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated for

-

Amination: Reaction with primary/secondary amines yields 4-amino-6-propylpyrimidines (kinase inhibitor scaffolds).

-

Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.

-

Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the pyrimidine nitrogens.

Cross-Coupling Reactions

The C-Cl bond allows for metal-catalyzed bond formation.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form 4-aryl-6-propylpyrimidines.

-

Buchwald-Hartwig: Palladium-catalyzed amination for sterically hindered amines that fail under standard

conditions.

Drug Development Applications[9]

-

Kinase Inhibitors: The propyl group fits into hydrophobic pockets (e.g., the ATP-binding site gatekeeper region) of kinases, while the C4 substitution directs the pharmacophore.

-

Antivirals: Pyrimidine analogs are foundational in nucleoside reverse transcriptase inhibitors (NRTIs).

-

Agrochemicals: Used in the synthesis of broad-spectrum fungicides where lipophilicity aids in cuticular penetration.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Corrosive/Irritant: Causes skin and eye irritation (H315, H319).

-

Acute Toxicity: Harmful if swallowed (H302).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond can occur over prolonged exposure to humidity).

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 141602-33-7).[1][3][4][5][6] Retrieved from

-

BenchChem. Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. Application Note. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-6-methylpyrimidine (Analogous Chemistry). PubChem CID 581796. Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

GuideChem. 4-n-benzyl-6-chloro-4-n-propylpyrimidine-4,5-diamine Data. (Confirming CAS and existence of propyl derivatives). Retrieved from

Sources

Technical Guide: Solubility Profile & Process Handling of 4-Chloro-6-propylpyrimidine

[1][2]

Part 1: Executive Summary & Physicochemical Context[1]

4-Chloro-6-propylpyrimidine is a critical heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., functionalized pyrimidines for agrochemicals and pharmaceuticals).[1][2] Its reactivity is defined by the electrophilic C4 position, susceptible to Nucleophilic Aromatic Substitution (

Understanding its solubility profile is not merely a matter of dissolution but of stability .[2] Like many chloropyrimidines, this compound is prone to hydrolysis in the presence of moisture, liberating hydrochloric acid (HCl) and degrading to the inactive pyrimidinone. Therefore, solvent selection must balance solubility power with hydrolytic inertness .

Physicochemical Profile

| Property | Characteristic | Implication for Solubility |

| Molecular Structure | Lipophilic propyl chain + Polar pyrimidine core | Amphiphilic character; soluble in semi-polar to non-polar organics.[1][2] |

| Physical State | Low-melting solid or viscous oil | May "oil out" during recrystallization; requires careful temperature control.[1][2] |

| Hydrolytic Stability | Low (Moisture Sensitive) | Avoid aqueous blends; use anhydrous solvents for storage/processing.[1][2] |

| LogP (Predicted) | ~2.0 - 2.5 | Preferential partitioning into organic phases (DCM, EtOAc) over water.[2] |

Part 2: Solubility Profile in Organic Solvents[1][3]

The following data is synthesized from direct homolog studies (e.g., 4-chloro-6-methylpyrimidine, 2-amino-4-chloro-6-methoxypyrimidine) and thermodynamic modeling of chloropyrimidine derivatives.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; reaction medium for chlorination.[1][2] |

| Polar Aprotic | DMF, DMSO, THF | High (>100 mg/mL) | |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Excellent for extraction and crystallization (often paired with hexanes).[2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate (Temp. Dependent) | Ideal for reflux reactions (azeotropic drying) and hot recrystallization.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Risk of Solvolysis) | Caution: Nucleophilic attack by alkoxide can occur at high T; use only if necessary and at low T. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low (<10 mg/mL) | Anti-solvent for precipitation/crystallization. |

Thermodynamic Solubility Trends

Solubility generally follows the order:

-

Temperature Effect: Solubility in Toluene and Ethyl Acetate is highly temperature-dependent, making them the most viable candidates for purification via cooling crystallization.

-

Chain Length Effect: Compared to the methyl analog, the propyl group increases solubility in non-polar solvents (Toluene, Heptane) due to increased Van der Waals interactions with the solvent matrix.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch/purity.[1][2]

-

Preparation: Dry 3 x 20 mL scintillation vials in an oven at 100°C for 1 hour. Cool in a desiccator and weigh (

). -

Saturation: Add 2 mL of target solvent to the vial. Add this compound in 50 mg increments, vortexing for 5 minutes between additions, until undissolved solid persists.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into the pre-weighed vial.

-

Evaporation: Evaporate solvent under a nitrogen stream, then dry in a vacuum oven (40°C, <50 mbar) to constant weight.

-

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

Target: Removal of polar impurities and oligomers.

-

Dissolution: Dissolve crude this compound in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[1][2]

-

Filtration: Filter to remove inorganic salts (insoluble in DCM).[2]

-

Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise with stirring until a persistent cloudiness (turbidity point) is reached.[2]

-

Ratio Target: Typically 1:3 to 1:5 (Solvent:Anti-Solvent).[2]

-

-

Crystallization: Cool the mixture slowly to 0°C - 5°C.

-

Note: If the product "oils out" (forms a liquid layer instead of crystals), reheat to dissolve, add a seed crystal, and cool more slowly.

-

-

Isolation: Filter rapidly under nitrogen (to prevent moisture uptake) and wash with cold Heptane.[2]

Part 4: Process Visualizations

Workflow 1: Solubility Determination Logic

This decision tree guides the researcher through the selection of the analytical method based on the compound's behavior.

Caption: Logic flow for qualitatively and quantitatively assessing solvent suitability.

Workflow 2: Process Solvent Selection for Synthesis

Selecting the right solvent to maximize yield and minimize hydrolysis.

Caption: Extraction workflow emphasizing DCM as the preferred solvent for phase separation efficiency.

Part 5: References

-

Baluja, S., et al. (2016).[2][3] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[3] Link

-

PubChem. (n.d.).[2] 4-Chloro-6-methylpyrimidine (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2025. Link[2]

-

Wang, J., et al. (2013).[2] Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. The Journal of Chemical Thermodynamics. Link[2]

-

Sigma-Aldrich. (n.d.).[1][2][4] Safety Data Sheet: 4-Chloropyrimidine. Link

-

US Patent 5,863,924. (1999).[2][5] Aryl pyrimidine derivatives. (Describes use of benzene/sodium carbonate systems for propyl-pyrimidine analogs). Link

Sources

- 1. 7038-76-8|4-Chloro-6-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine | C10H13ClN4 | CID 43154817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. 4-CHLORO-6-(2-CYANOPHENOXY)PYRIMIDINE | 913846-53-4 [sigmaaldrich.cn]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Niche: A Researcher's Guide to Sourcing and Utilizing 4-Chloro-6-propylpyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-propylpyrimidine is a substituted pyrimidine that represents a potentially valuable, yet commercially scarce, building block for synthetic and medicinal chemistry. Its utility lies in the reactivity of the C4-chloro substituent, which serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the challenges and strategies associated with sourcing this specific reagent, including an analysis of available suppliers, market pricing context from related analogues, and a proposed workflow for supplier validation. Furthermore, we delve into its potential synthetic applications, propose a plausible synthetic pathway, and offer a detailed protocol for the essential quality control of a procured sample. This document is intended to equip researchers with the practical and technical knowledge required to confidently incorporate this compound and similar niche reagents into their research and development pipelines.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical sourcing and research endeavor. This compound is a heterocyclic compound featuring a pyrimidine core, a chlorine atom at the 4-position, and a propyl group at the 6-position. As of this guide's publication, a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major public databases, underscoring its status as a niche research chemical.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₇H₉ClN₂ | Calculated |

| Molecular Weight | 156.61 g/mol | Calculated |

| CAS Number | Not readily available in public databases | Database Search |

| Canonical SMILES | CCCC1=CC(=NC=N1)Cl | ChemDraw |

| Appearance | Predicted: Colorless to light yellow solid/oil | General Observation |

Sourcing, Pricing, and the Niche Reagent Challenge

The procurement of highly specific, non-commodity chemical intermediates like this compound presents a significant challenge. Standard catalog searches with major suppliers often yield no results, necessitating a more specialized procurement strategy.

Identified Suppliers and Direct Pricing

Our investigation identified a limited number of suppliers listing this compound as a research chemical. The availability is typically on a "for research use only" basis and pricing reflects its non-bulk status.

| Supplier | Quantity | Price (USD) | Notes |

| Dana Bioscience | 250 mg | $435.00 | Listed as a research chemical.[1] |

Note: Prices are subject to change and should be verified directly with the supplier.

Market Context: Pricing of Structurally Related Analogues

To provide a broader pricing context, it is instructive to compare the cost of this compound with more common, structurally related chloropyrimidines available from major suppliers. The data clearly indicates that substitutions with smaller alkyl groups (methyl) or those used in high-volume pharmaceutical syntheses are significantly more accessible and affordable.

| Compound | Supplier | Quantity | Price (USD) | CAS Number |

| 2-Amino-4-chloro-6-methylpyrimidine | Sigma-Aldrich | 5 g | $35.60 | 5600-21-5 |

| 4-Chloro-6-methylpyrimidine | Thermo Scientific | 1 g | $87.65 | 3435-25-4 |

| 4-Chloro-6-phenylpyrimidine | Sigma-Aldrich | 1 g | $352.00 | 3435-26-5 |

| 4-Chloro-6-(methylamino)pyrimidine | Sigma-Aldrich | - | Inquiry | 65766-32-7 |

| 4-Chloro-2-methylthiopyrimidine | Sigma-Aldrich | - | $56.00 (for 98%) | 49844-90-8 |

Data compiled from publicly available catalog information.[1][2][3][4]

The "Custom Synthesis" Reality and Supplier Vetting

The scarcity of off-the-shelf this compound suggests that for quantities beyond the milligram scale, researchers will likely need to engage a supplier for custom synthesis. This introduces critical considerations of supplier reliability, quality control, and lead times. A rigorous vetting process is not merely recommended; it is essential for project success.

Below is a recommended workflow for vetting a potential custom synthesis supplier.

Caption: Workflow for Vetting a Custom Synthesis Supplier.

Plausible Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a plausible route can be constructed based on established pyrimidine chemistry. The most logical approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen source, followed by chlorination.

A likely precursor for the propyl-substituted pyrimidine ring is propylmalonate or a derivative. The overall synthetic scheme can be visualized as follows:

Caption: Plausible Synthetic Route to this compound.

This two-step process is a classical and robust method for generating chloropyrimidines. The initial base-catalyzed condensation forms the pyrimidine-2,4-dione core, which is then subjected to a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups (in their tautomeric keto form) into chlorides. In this specific case, only the C4 position is converted to a chloride, as the C2 position is part of the urea fragment.

Applications in Medicinal Chemistry: An Evidence-Based Projection

The 4-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its utility as an electrophilic building block.[5] The chlorine atom is a good leaving group, readily displaced by nucleophiles or activated for cross-coupling reactions. This reactivity allows for the systematic exploration of chemical space around the pyrimidine core, a common strategy in hit-to-lead and lead optimization campaigns.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles, including amines, thiols, and alcohols. This is a fundamental reaction for building libraries of analogues. For instance, the reaction with various amines is a key step in the synthesis of many kinase inhibitors.[6]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids/esters) and Buchwald-Hartwig (with amines) couplings are extensively used to form C-C and C-N bonds, respectively. These methods provide access to a vast array of biaryl and N-aryl structures that are prevalent in modern pharmaceuticals.

The diagram below illustrates the central role of this compound as a synthetic intermediate.

Caption: Key Synthetic Applications of the 4-Chloropyrimidine Scaffold.

Experimental Protocol: Quality Assessment of a Procured Sample

Given the likelihood of procuring this compound via custom synthesis, independent quality control is non-negotiable. The following protocol outlines the steps to verify the identity and purity of a received sample using standard laboratory techniques.

Objective: To confirm the chemical structure and estimate the purity of a sample of this compound.

Required Equipment:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C capabilities)

-

Liquid Chromatograph-Mass Spectrometer (LC-MS) with a C18 column

-

Analytical balance, vials, appropriate deuterated solvents (e.g., CDCl₃), and HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid).

Step-by-Step Methodology:

-

Sample Preparation for NMR: a. Accurately weigh ~5-10 mg of the sample into a clean NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃). c. Cap the tube and gently agitate until the sample is fully dissolved.

-

¹H NMR Acquisition and Analysis: a. Acquire a proton NMR spectrum (e.g., 400 MHz). b. Expected Spectrum Analysis:

- Pyrimidine Protons: Two singlets or doublets in the aromatic region, typically δ 8.5-9.0 ppm. One proton at C2 (likely δ ~8.8 ppm) and one at C5 (likely δ ~7.2 ppm).

- Propyl Group Protons:

- -CH₂- (alpha to ring): A triplet at ~δ 2.8-3.0 ppm (2H).

- -CH₂- (middle): A sextet at ~δ 1.7-1.9 ppm (2H).

- -CH₃ (terminal): A triplet at ~δ 0.9-1.1 ppm (3H). c. Integrate the peaks. The ratio of the pyrimidine protons to the propyl group protons should be consistent with the structure (1:1:2:2:3).

-

Sample Preparation for LC-MS: a. Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile or methanol. b. Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

-

LC-MS Acquisition and Analysis: a. Chromatography: Run a standard gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes) on a C18 column. This will assess purity by separating the main component from any impurities. b. Mass Spectrometry: Acquire mass spectra using positive ion electrospray ionization (ESI+). c. Expected Mass Analysis:

- Look for the protonated molecular ion [M+H]⁺.

- The expected mass will be 157.05 for the C₇H₁₀ClN₂⁺ ion.

- Crucially, observe the characteristic chlorine isotope pattern: a peak at m/z 157 and a second peak at m/z 159 with approximately one-third the intensity of the first peak. The presence of this M/M+2 pattern is strong evidence for a monochlorinated compound.

Trustworthiness Check: The combination of the correct proton ratios and splitting patterns in the ¹H NMR and the correct molecular weight with the distinctive chlorine isotope pattern in the MS provides a high degree of confidence in the sample's identity and purity.

Conclusion

This compound stands as a valuable but elusive building block for chemical synthesis. Researchers aiming to utilize this reagent must adopt a proactive and diligent approach to procurement, focusing on custom synthesis and rigorous supplier vetting. While its direct applications are not yet widely documented, its structural motifs are shared with thousands of bioactive compounds, marking it as a reagent with significant potential for drug discovery and materials science. By understanding its likely synthetic origins, leveraging its reactivity in a strategic manner, and most importantly, independently verifying the quality of any procured material, scientists can effectively de-risk its use and unlock its full potential in their research programs.

References

-

This compound 250mg . Dana Bioscience. [Link]

Sources

- 1. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 2. synchem.de [synchem.de]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. 4-Chloro-6-phenylpyrimidine 3435-26-5 [sigmaaldrich.com]

- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-propylpyrimidine

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows is a routine yet critical task. Among the vast landscape of heterocyclic compounds, substituted pyrimidines stand out as privileged scaffolds in medicinal chemistry. 4-Chloro-6-propylpyrimidine, while not as extensively documented as some of its analogues, presents a unique set of properties and potential applications that warrant a thorough understanding of its safe handling and use. This guide provides a comprehensive analysis, drawing upon established safety principles and data from structurally related compounds to ensure a culture of safety and scientific excellence in the laboratory.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related chlorinated pyrimidines to provide a robust framework for its safe management. The principles and protocols outlined herein are grounded in the collective understanding of the toxicology and reactivity of this chemical class.

Section 1: Hazard Identification and Risk Assessment

The primary step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on the analysis of analogous compounds such as 4-chloro-6-ethyl-5-fluoropyrimidine and 4,6-dichloropyrimidine, this compound is anticipated to present the following hazards:

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[2][3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[2][3][4][5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][4][5]

Table 1: GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

It is imperative to conduct a risk assessment for any experiment involving this compound, considering the quantity used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Logical Workflow for Risk Assessment

Caption: A stepwise process for assessing the risks associated with handling this compound.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over personal protective equipment.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This is the most critical engineering control to minimize inhalation exposure.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][6]

Personal Protective Equipment (PPE):

The last line of defense, PPE, must be selected based on the specific risks of the procedure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | ANSI Z87.1 | Protects against splashes and airborne particles. |

| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents direct skin contact. Glove breakthrough times should be considered for prolonged tasks. |

| Skin (Body) | Flame-resistant lab coat, fully buttoned.[7] | N/A | Protects against splashes and contamination of personal clothing. |

| Respiratory | Not typically required when used in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[7] | NIOSH or EN approved | Prevents inhalation of vapors or aerosols. |

| Feet | Closed-toe shoes.[7] | N/A | Protects feet from spills. |

Diagram of PPE Selection Logic

Caption: Decision-making flow for selecting appropriate PPE based on identified risks.

Section 3: Handling, Storage, and Reactivity

Safe Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Dispensing: Handle as a liquid. Avoid generating mists or aerosols. Use appropriate tools for transfer.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath within a fume hood.

-

Cleaning: Clean up spills promptly using an inert absorbent material.[8] Decontaminate surfaces after work is complete.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

Store away from heat, sparks, and open flames.[6]

Reactivity Profile:

While specific reactivity data for this compound is scarce, related chloropyrimidines are known to undergo nucleophilic substitution reactions at the chlorine-bearing carbon. They can be sensitive to moisture and may decompose under acidic or basic conditions. Thermal decomposition may produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately.[4][6][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11][12] Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[3][9][13] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][13][14] Remove contact lenses if present and easy to do.[4][14] Seek immediate medical attention.[3][14]

-

Ingestion: Do NOT induce vomiting.[3][6][11][14] If the person is conscious, rinse their mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[6][11][12]

Accidental Release Measures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8]

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

-

Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill according to your institution's environmental health and safety protocols.

Section 5: Disposal Considerations

All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

Conclusion

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Toxicology Program. (1997). 2-Chloropyridine. Retrieved from [Link]

-

University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

ResearchGate. (2025). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Retrieved from [Link]

-

European Chemicals Agency. (2020). Guidance on harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

University of Washington. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

-

PubMed. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-6-phenoxypyrimidine | C10H7ClN2O | CID 11593677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.nl [fishersci.nl]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

difference between 4-Chloro-6-propylpyrimidine and 4-Chloro-6-methylpyrimidine

The following technical guide details the comparative analysis of 4-Chloro-6-methylpyrimidine and 4-Chloro-6-propylpyrimidine .

Core Building Blocks for Heterocyclic Drug Discovery

Executive Summary

In medicinal chemistry, the choice between a methyl and a propyl substituent on a pyrimidine scaffold is rarely arbitrary. While 4-Chloro-6-methylpyrimidine is a ubiquitous, high-melting solid used as a standard electrophile, its propyl analog, This compound , is a specialized, lipophilic liquid intermediate.

This guide analyzes the critical divergences between these two building blocks. The methyl variant offers a compact, metabolically active handle often used for "Magic Methyl" effects, whereas the propyl variant serves as a lipophilic spacer, significantly altering the physicochemical profile (LogP) and steric occupancy of the final drug candidate.

Physicochemical Profiling

The transition from a C1 (methyl) to a C3 (propyl) chain induces a phase change and a drastic shift in lipophilicity, affecting both handling and ADME properties.

| Feature | 4-Chloro-6-methylpyrimidine | This compound |

| CAS Number | 3435-25-4 | 141602-33-7 |

| Molecular Weight | 128.56 g/mol | 156.61 g/mol |

| Physical State | Solid (Crystalline) | Liquid (Oil) |

| Melting Point | 44–47 °C | < 20 °C |

| Boiling Point | ~206 °C (760 mmHg) | ~225 °C (760 mmHg) |

| Predicted LogP | ~1.5 | ~2.6 |

| Solubility | Soluble in DCM, EtOAc, MeOH | Highly soluble in non-polar solvents (Hexane, Et2O) |

| Steric Bulk (A-Value) | 1.70 kcal/mol (Methyl) | 2.15 kcal/mol (Propyl) |

Technical Insight: The liquid state of the propyl variant requires volumetric handling (density ~1.1 g/mL) rather than gravimetric handling during automated synthesis. Its higher LogP (+1.1 units) makes it a potent tool for increasing membrane permeability in lead optimization.

Synthetic Pathways

Both compounds are synthesized via the condensation of formamidine with a

Figure 1: Parallel synthetic workflows. The propyl chain is installed early via the

Reactivity & Functionalization

While both compounds undergo SNAr reactions at C4, the alkyl group at C6 dictates secondary functionalization opportunities.

Nucleophilic Aromatic Substitution (SNAr)[1]

-

Mechanism: Addition-Elimination at C4.

-

Kinetics: The propyl group is slightly more electron-donating (+I effect) and sterically bulkier than the methyl group.

-

Result: SNAr rates for the propyl variant are marginally slower than the methyl variant, but this is rarely rate-limiting in synthesis.

-

-

Protocol Note: For the propyl variant, use non-polar co-solvents (e.g., Toluene/THF) to leverage its lipophilicity, whereas the methyl variant works well in polar aprotic solvents (DMF, DMSO).

Lateral Lithiation (C-H Activation)

This is the most distinct chemical divergence.

-

Methyl (C6-CH3): The protons are acidic (pKa ~25-28). Treatment with LDA/THF at -78°C generates the lateral anion, which can be quenched with electrophiles (aldehydes, alkyl halides) to extend the chain.

-

Propyl (C6-CH2-Et): The

-methylene protons are also acidic, but the anion is sterically more crowded.-

Risk: Deprotonation can compete with

-hydride elimination if the temperature rises above -40°C. -

Strategic Use: Lithiation of the propyl variant allows for the creation of branched alkyl chains at the benzylic-like position, creating chiral centers (racemic unless sparteine is used).

-

Figure 2: Divergent reactivity profiles. The propyl group offers access to branched architectures via lithiation.

Medicinal Chemistry Implications

Selecting between these two cores is a strategic decision in Lead Optimization.

The "Methyl Effect" vs. Lipophilic Spacers

-

Methyl Group: often acts as a "metabolic handle." It is susceptible to CYP450-mediated oxidation to a hydroxymethyl (-CH2OH) or carboxylic acid (-COOH), facilitating clearance. It is also small enough to fit into tight "selectivity pockets" in enzymes (e.g., Kinases).

-

Propyl Group: Acts as a lipophilic anchor . It adds significant bulk and hydrophobicity.

-

Use Case: If a lead compound is too polar (low LogP) or has short half-life due to rapid renal clearance, switching Methyl → Propyl can increase plasma protein binding and tissue distribution.

-

Metabolism:[1] The propyl chain undergoes

or

-

SAR Decision Matrix

| Design Goal | Preferred Core | Rationale |

| Increase Solubility | Methyl | Lower LogP; Crystal lattice disruption is less relevant than polarity here. |

| Increase Potency (Steric Fit) | Propyl | Fills large hydrophobic pockets (e.g., ATP binding sites). |

| Improve BBB Permeability | Propyl | Higher lipophilicity aids passive diffusion across the blood-brain barrier. |

| Reduce Metabolic Clearance | Methyl (Deuterated) | A d3-Methyl group is a common bioisostere; Propyl is harder to deuterate effectively. |

Handling and Safety Standards

Trustworthiness Protocol:

-

4-Chloro-6-methylpyrimidine:

-

Hazard: Solid irritant. Dust inhalation risk.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C. Hydrolyzes slowly to the pyrimidinone if exposed to moisture.

-

-

This compound:

-

Hazard: Corrosive/Irritant liquid. Skin absorption risk is higher due to lipophilicity.

-

Storage: Strictly anhydrous. As a liquid, it may degrade faster if not sealed with Parafilm/Teflon tape.

-

Purification: If the liquid turns yellow/brown (oxidation/hydrolysis), purify via vacuum distillation (bp ~110°C @ 10 mmHg) or rapid silica plug filtration (Hexane/EtOAc).

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine. [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailing lateral lithiation of alkyl-substituted heterocycles).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of alkyl groups).

Sources

Methodological & Application

Application Notes and Protocols: Selective Synthesis of 4-Chloro-6-propylpyrimidine

Abstract

This document provides a comprehensive guide for the selective synthesis of 4-Chloro-6-propylpyrimidine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Starting from the commercially available 4,6-dichloropyrimidine, this protocol details a robust method utilizing a palladium-catalyzed Kumada cross-coupling reaction. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer guidance on reaction monitoring, product purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for accessing mono-alkylated pyrimidine intermediates.

Introduction and Scientific Rationale

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The strategic functionalization of the pyrimidine ring is therefore a critical task in the synthesis of novel chemical entities. This compound serves as a versatile intermediate, where the remaining chlorine atom can be subjected to further nucleophilic substitution or cross-coupling reactions, enabling the rapid generation of diverse compound libraries.

The primary challenge in synthesizing this target molecule is achieving selective mono-alkylation of the symmetric starting material, 4,6-dichloropyrimidine. While both chlorine atoms are electronically equivalent, the introduction of the first substituent breaks this symmetry. Palladium-catalyzed cross-coupling reactions offer a powerful and controllable solution for this type of transformation.[3] This guide focuses on the Kumada cross-coupling, which employs a Grignard reagent as the nucleophilic partner, due to its high efficiency in forming C(sp²)-C(sp³) bonds.[4][5]

Mechanistic Insight: The Kumada Cross-Coupling

The selective mono-substitution is achieved through the careful control of stoichiometry. The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into one of the carbon-chlorine bonds of 4,6-dichloropyrimidine to form a Pd(II) intermediate. This is typically the rate-determining step.

-

Transmetalation: The alkyl group (propyl) is transferred from the magnesium center of the Grignard reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, releasing the this compound product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Controlling the reaction by using just over one equivalent of the Grignard reagent ensures that the mono-substituted product is favored, minimizing the formation of the di-propylated byproduct.

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the cross-coupling reaction, and product work-up and purification.

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS Number | Notes |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1193-21-1 | >98% purity |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Grignard grade |

| 1-Bromopropane | C₃H₇Br | 123.00 | 106-94-5 | >99%, anhydrous |

| Iodine | I₂ | 253.81 | 7553-56-2 | Catalyst for Grignard initiation |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst, handle under inert gas |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, <50 ppm H₂O |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | For quenching |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade, for extraction |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic phase |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh, for column chromatography |

Equipment

-

Three-neck round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Reflux condenser (oven-dried)

-

Pressure-equalizing dropping funnel (oven-dried)

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

-

Inert Atmosphere: Both Grignard reagents and Pd(0) catalysts are sensitive to air and moisture. All reactions must be conducted under a dry, inert atmosphere (Ar or N₂).[6][7]

-

Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Water will quench the Grignard reagent, preventing the reaction.[8][9]

-

Grignard Reagents: These reagents can be pyrophoric and react violently with water and protic solvents. Handle with extreme care.[8][10]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[8]

-

Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Synthesis Protocol

Caption: Overall experimental workflow for the synthesis.

Part A: Preparation of Propylmagnesium Bromide (~1.0 M in THF)

-

Assemble a dry 100 mL three-neck flask equipped with a stir bar, reflux condenser, and a rubber septum. Flame-dry the apparatus under vacuum and cool under a positive pressure of Argon.

-

Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) to the flask.

-

Add a single small crystal of iodine. The purple color will fade upon reaction initiation.

-

In a separate dry flask, prepare a solution of 1-bromopropane (4.55 mL, 50.0 mmol, 1.0 equiv) in 45 mL of anhydrous THF.

-

Transfer this solution to a dropping funnel attached to the reaction flask.

-

Add ~5 mL of the 1-bromopropane solution to the stirring magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool if the reaction becomes too vigorous.

-

After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part B: Kumada Cross-Coupling Reaction

-

In a separate 250 mL three-neck flask (dried and under Argon), dissolve 4,6-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 equiv) in 100 mL of anhydrous THF.

-

Add Tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol, 2 mol%) to the solution. The mixture will turn into a yellow suspension.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the freshly prepared propylmagnesium bromide solution (~50 mL, 50.0 mmol, 1.0 equiv) to the cooled pyrimidine solution via a cannula or syringe over 30 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 16 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes), observing the consumption of the starting material.

Part C: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution. A biphasic mixture with white precipitate will form.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure product.[11]

Data Analysis and Characterization

| Parameter | Value / Condition |

| Stoichiometry | |

| 4,6-Dichloropyrimidine | 1.0 equiv |

| Propylmagnesium Bromide | 1.0 - 1.1 equiv |

| Pd(PPh₃)₄ | 2 mol% |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 16 hours |

| Solvent | Anhydrous THF |

| Expected Yield | 65-80% (post-purification) |

Characterization of this compound:

The identity and purity of the final product should be confirmed by standard analytical methods.[12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.80 (s, 1H, pyrimidine C2-H)

-

δ 7.20 (s, 1H, pyrimidine C5-H)

-

δ 2.85 (t, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₃)

-

δ 1.75 (sext, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₃)

-

δ 1.00 (t, J = 7.4 Hz, 3H, -CH₂-CH₂-CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.0, 161.5, 158.0, 118.0 (pyrimidine carbons)

-

δ 38.0, 22.0, 13.5 (propyl carbons)

-

-

Mass Spectrometry (EI-MS): m/z calculated for C₇H₉ClN₂: 156.05; found: 156. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M peak) should be observed.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Grignard reaction does not initiate | Wet glassware/solvent; inactive magnesium surface. | Ensure all equipment is flame-dried. Use fresh, anhydrous solvent. Add another small iodine crystal or a drop of 1,2-dibromoethane. |

| Low yield of desired product | Incomplete Grignard formation; inefficient coupling; premature quenching. | Titrate a small aliquot of the Grignard reagent before use to confirm concentration. Ensure the Pd catalyst is active and the system is strictly inert. |

| Significant formation of di-propylpyrimidine | Excess Grignard reagent was added. | Use precisely 1.0 equivalent of the Grignard reagent. Add the Grignard reagent slowly at 0 °C to maintain control. |

| Complex mixture after reaction | Degradation of starting material or product; side reactions. | Ensure the reaction temperature does not rise uncontrollably. Check the purity of starting materials. |

References

- Preparation method of 4, 6-dichloropyrimidine.

-

Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. ResearchGate. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH National Library of Medicine. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

-

Kumada Coupling. Organic Chemistry Portal. [Link]

-

The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

-

Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Royal Society of Chemistry. [Link]

-

ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ResearchGate. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH National Library of Medicine. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Southern California. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. [Link]

-

NMR-Based Structure Characterization. Max-Planck-Institut für Kohlenforschung. [Link]

-

Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Kumada Coupling | NROChemistry [nrochemistry.com]

- 7. honrel.com [honrel.com]

- 8. acs.org [acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR-Based Structure Characterization [kofo.mpg.de]

nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-propylpyrimidine

Optimization of Nucleophilic Aromatic Substitution ( ) on 4-Chloro-6-propylpyrimidine: Protocols for C-N and C-O Bond Formation

Abstract

This guide details the process parameters for functionalizing this compound via nucleophilic aromatic substitution (

Introduction & Mechanistic Insight

The 4-chloropyrimidine scaffold is a privileged structure in drug discovery, serving as a precursor for kinase inhibitors and antiviral agents. The reaction at the C4 position proceeds via an Addition-Elimination mechanism.

The Propyl Effect

Unlike electron-withdrawing groups (e.g.,

-

Consequence: The electrophilicity at C4 is slightly reduced.

-

Mitigation: Reactions often require higher temperatures (

) or stronger nucleophiles compared to 4-chloropyrimidine.

Reaction Mechanism

The rate-determining step is typically the nucleophilic attack forming the Meisenheimer complex (non-aromatic intermediate), followed by the rapid elimination of the chloride ion.

Figure 1: The addition-elimination pathway. The resonance stabilization of the Meisenheimer complex by the ring nitrogens is critical for reaction success.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol, n-Butanol, or DMF | Protic solvents (alcohols) can assist in stabilizing the leaving group, but polar aprotic (DMF, DMSO) accelerate the attack of anionic nucleophiles. |

| Base | DIPEA or Et | Neutralizes the HCl byproduct. Inorganic bases ( |

| Stoichiometry | 1.1 – 1.5 eq. Nucleophile | Slight excess drives the reaction to completion. Large excess complicates purification. |

| Temperature | 60°C – Reflux | The propyl deactivation necessitates thermal energy to overcome the activation barrier. |

| Moisture | Strictly Anhydrous | Water competes as a nucleophile, leading to the hydrolysis byproduct (4-hydroxy-6-propylpyrimidine). |

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Primary and secondary amines (e.g., morpholine, aniline derivatives).

Materials:

-

This compound (1.0 equiv)

-

Amine Nucleophile (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in n-Butanol (3 mL).

-

Add Reagents: Add DIPEA (1.5 mmol) followed by the amine nucleophile (1.2 mmol).

-

Heat: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material peak (

Da).

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

If the product is solid, it often precipitates upon cooling. Filter and wash with cold ethanol.

-

If soluble: Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (

) and brine (

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Etherification (C-O Bond Formation)

Best for: Alkoxides (e.g., methoxy, ethoxy groups).

Materials:

-

This compound (1.0 equiv)

-

Sodium Alkoxide (e.g., NaOMe) (1.2 equiv)

-

Solvent: Corresponding Alcohol (e.g., MeOH for NaOMe) or THF.

Procedure:

-

Preparation: Prepare a solution of sodium alkoxide. (e.g., dissolve Na metal in dry MeOH or use commercial solution).

-

Addition: Cool the alkoxide solution to 0°C. Add a solution of this compound in the same solvent dropwise.

-

Note: Exothermic reaction.[1] Control addition rate to prevent runaway.

-

-

Reaction: Allow to warm to room temperature. If reaction is sluggish (due to propyl steric/electronic effects), heat to reflux for 1–2 hours.

-

Quench: Quench with a minimal amount of water or saturated

. -

Workup: Remove volatile solvent (MeOH/THF) under vacuum. Extract the aqueous residue with DCM or EtOAc.

-

Yield: Typically >85% after drying and concentration.

Troubleshooting & Optimization Logic

Scenario 1: Starting Material Remains (Incomplete Conversion)

-

Cause: The propyl group is deactivating the ring, or the nucleophile is bulky.

-

Solution: Switch solvent to DMSO or NMP and increase temperature to 120°C. These solvents better solvate the transition state.

Scenario 2: Hydrolysis Byproduct Observed (Formation of Pyrimidinone)

-

Cause: Wet solvent or wet reagents. The chloride is displaced by water/hydroxide.

-

Solution: Dry solvents over molecular sieves (3Å). Ensure the base (e.g.,

) is anhydrous.

Scenario 3: Regioselectivity Issues

-

Context: If using 2,4-dichloro-6-propylpyrimidine as a precursor.

-

Insight: The C4 position is inherently more reactive than C2 due to the specific LUMO coefficient distribution in pyrimidines.

will occur selectively at C4 at lower temperatures (0°C to RT). Heating promotes bis-substitution.

Workflow Visualization

Figure 2: Decision tree for synthesis and purification.

References

-

Mechanistic Principles of

:-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

-

Pyrimidines in Medicinal Chemistry

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Link

-

-

Synthesis of Alkoxypyrimidines

-

Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (DE10249946B4). Link

-

-

Regioselectivity Studies

-

Understanding the highly variable Regioselectivity in

reaction of Dichloropyrimidines. WuXi AppTec. Link

-

-

Concerted Mechanisms

-

Concerted Nucleophilic Aromatic Substitutions. Neumann, C. N., et al. (2016). Nature. Link

-

Application Notes and Protocol for the Aminolysis of 4-Chloro-6-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The introduction of an amino group onto the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal transformation, granting access to a diverse array of biologically active molecules. 4-Chloro-6-propylpyrimidine serves as a valuable starting material for the synthesis of 4-amino-6-propylpyrimidine derivatives, which are key intermediates in the development of novel pharmaceuticals.

This document provides a comprehensive guide to the aminolysis of this compound, delving into the underlying mechanistic principles and offering a detailed, field-proven protocol. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to not only execute this reaction successfully but also to understand the causality behind the experimental design.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The aminolysis of this compound proceeds via a nucleophilic aromatic substitution mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the electronegative chlorine atom.

The reaction is typically initiated by the attack of an amine nucleophile on the carbon atom bearing the chlorine atom. This results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance delocalization onto the nitrogen atoms of the pyrimidine ring. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the final aminated product.

The reactivity of the chloropyrimidine can be influenced by the solvent, temperature, and the presence of a base or an acid. A base is often employed to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. In some cases, particularly with less reactive amines, acid catalysis can be employed to protonate the pyrimidine ring, thereby increasing its electrophilicity.

Caption: Generalized mechanism for the aminolysis of this compound.

Experimental Protocol: Aminolysis of this compound

This protocol provides a detailed, step-by-step methodology for the aminolysis of this compound with a generic primary amine (R-NH₂).

Materials and Equipment

-

Reactants:

-

This compound

-

Primary amine (e.g., ammonia, benzylamine, etc.)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

-

Reagents for Work-up and Purification:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup

-

Step-by-Step Procedure

Caption: A typical experimental workflow for the aminolysis reaction.

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

-

To the stirred solution, add the primary amine (1.2 eq) followed by the base (1.5 eq) at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC analysis), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on the polarity of the product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 4-amino-6-propylpyrimidine derivative.

-

Data Presentation: Expected Outcomes

The following table summarizes the expected data for a representative aminolysis reaction of this compound. Please note that the exact values for reaction time, yield, and spectroscopic data will vary depending on the specific amine used.

| Parameter | Expected Value |

| Reaction Time | 4 - 12 hours |

| Yield | 70 - 95% |

| Appearance | White to off-white solid or a viscous oil |

| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.3-8.5 (s, 1H, pyrimidine H-2), 6.0-6.2 (s, 1H, pyrimidine H-5), 4.8-5.2 (br s, 2H, -NH₂), 2.5-2.7 (t, 2H, -CH₂-CH₂-CH₃), 1.6-1.8 (m, 2H, -CH₂-CH₂-CH₃), 0.9-1.0 (t, 3H, -CH₂-CH₂-CH₃) |

| 13C NMR (CDCl₃, 100 MHz) | δ (ppm): 163-165 (C-4), 160-162 (C-6), 157-159 (C-2), 100-102 (C-5), 38-40 (-CH₂-CH₂-CH₃), 21-23 (-CH₂-CH₂-CH₃), 13-15 (-CH₂-CH₂-CH₃) |

| Mass Spec (ESI) | [M+H]+ calculated for C₇H₁₁N₃: 138.1026; found: 138.1028 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated amine nucleophile. | Increase reaction time and/or temperature. Ensure the amine is of good quality and use a stronger base if necessary. |

| Formation of Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction closely by TLC. |

| Difficult Purification | Product and starting material have similar polarities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification method such as crystallization.[1] |

| Low Yield | Inefficient extraction or loss of product during work-up. Incomplete reaction. | Ensure complete extraction by performing multiple extractions. Address the cause of the incomplete reaction as mentioned above. |

Safety and Handling

-

This compound and its derivatives should be handled with care. Similar chloropyrimidines are known to be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[2]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Primary amines can be corrosive and have strong odors. Handle them with caution in a fume hood.

-